3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications
Synthesis and Chemical Properties
Oxidative Cyclizations and Heterocycle Formation
A study discusses the manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating a method for constructing complex heterocyclic structures from simple nitrile precursors (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Electrolyte Applications for Lithium-Ion Batteries
Research into ternary mixtures involving nitrile-functionalized glymes and non-flammable hydrofluoroethers suggests their potential as safe electrolytes for lithium-ion batteries, indicating the versatility of nitrile compounds in enhancing battery safety and performance (Liu et al., 2016).
Antimicrobial Activity of Piperidine Derivatives
A study focused on the synthesis of N-ethoxyethylpiperidine derivatives, including modifications with fluoroethyl groups, to assess their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Issayeva et al., 2019).
Synthesis of Nicotinonitriles with Fluorescence Applications
A multicomponent domino reaction strategy has been utilized to create nicotinonitriles incorporating pyrene and fluorene moieties, highlighting the potential of these compounds in materials science due to their strong fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).
Facile Synthesis of Polysubstituted Thiopene
Demonstrates the versatility of 3-oxopropanenitrile derivatives in synthesizing novel thiadiazole and thiophene derivatives, further underscoring the utility of nitrile-based compounds in heterocyclic chemistry (Farag, Dawood, & Kandeel, 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXHTUGSBHWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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